Tannic Acid

Antioxidant Coulometry Food Chemistry

Tannic acid (TA, CAS 1401-55-4) is a high-molecular-weight gallotannin with a polygalloyl architecture that delivers multivalent binding, potent protein precipitation, and superior per-mole antioxidant capacity (CDACχ-ranked). It is non-substitutable by monomeric phenolics (e.g., gallic acid) for applications requiring dual-function antimicrobial+antioxidant preservation, enzyme immobilization, or protein removal. Sourcing ≥98% HPLC purity ensures functional reliability and minimizes formulation risk in omega-3 stabilization, depreteinization workflows, and high-value food preservation.

Molecular Formula C76H52O46
Molecular Weight 1701.2 g/mol
CAS No. 1401-55-4
Cat. No. B1681237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTannic Acid
CAS1401-55-4
SynonymsAcid, Tannic
Acids, Tannic
Tannic Acid
Tannic Acids
Tannins
Molecular FormulaC76H52O46
Molecular Weight1701.2 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O
InChIInChI=1S/C76H52O46/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26/h1-20,52,63-65,76-101H,21H2/t52-,63-,64+,65-,76+/m1/s1
InChIKeyLRBQNJMCXXYXIU-PPKXGCFTSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid yellow to light-brown powder
SolubilityVERY SOL IN ALCOHOL, ACETONE;  INSOL IN ETHER, BENZENE, CHLOROFORM & CARBON DISULFIDE
1 G DISSOLVES IN 0.35 ML WATER, 1 ML WARM GLYCEROL;  PRACTICALLY INSOL IN PETROLEUM ETHER, CARBON TETRACHLORIDE
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tannic Acid (CAS 1401-55-4) – Polyphenolic Gallotannin Baseline Characterization


Tannic acid (TA, CAS 1401-55-4) is a water-soluble gallotannin consisting of a central glucose core esterified with multiple gallic acid units, producing a high molecular weight polyphenolic compound . This polygalloyl architecture distinguishes it from simple monomeric phenolics such as gallic acid (GA) and ellagic acid (EA), imparting unique multidentate binding capabilities [1]. Commercial tannic acid preparations are predominantly composed of gallotannins, with molecular formulas commonly represented as C76H52O46, and exhibit a water solubility of approximately 250 g/L at 20°C, though hydrolysis yields primarily glucose and gallic acid .

Tannic Acid vs. Monomeric Phenolics: Why Functional Equivalence Cannot Be Assumed


Despite sharing a common phenolic precursor (gallic acid), tannic acid exhibits fundamentally distinct performance characteristics that preclude simple substitution by monomeric alternatives. Its macromolecular, polygalloyl structure enables multivalent interactions—simultaneous binding across multiple sites—that are structurally impossible for low molecular weight analogs such as gallic acid, ellagic acid, or propyl gallate [1]. This architectural distinction translates into divergent outcomes across applications: protein precipitation efficacy varies by orders of magnitude [2]; corrosion inhibition mechanisms differ fundamentally between polymeric film-formers and monomeric adsorbates [3]; and antimicrobial spectra show qualitative differences rather than mere potency variations [4]. Procurement decisions based solely on phenolic content or gallic acid equivalents therefore risk functional failure.

Tannic Acid Comparative Performance: Quantitative Evidence Against Closest Analogs


Tannic Acid vs. Gallic Acid & Ellagic Acid: Superior Coulometric Antioxidant Stoichiometry

Tannic acid demonstrates a stoichiometric electron-donating capacity substantially exceeding that of monomeric gallic acid and ellagic acid. In a direct head-to-head coulometric analysis of 48 food antioxidants, tannic acid ranked highest, exhibiting a CDACχ value greater than ellagic acid and gallic acid [1]. This quantifies the molar electron transfer advantage conferred by the polygalloyl architecture.

Antioxidant Coulometry Food Chemistry

Tannic Acid vs. Gallic Acid & Ellagic Acid: Selective Antimicrobial Efficacy in Food-Borne Pathogens

Unlike gallic acid and ellagic acid, which exhibited no detectable inhibition against tested food-borne bacteria, tannic acid and propyl gallate demonstrated clear inhibitory activity in well diffusion assays [1]. This qualitative difference indicates that antimicrobial efficacy is not a general property of phenolic acids but depends critically on molecular architecture.

Antimicrobial Food Safety Phenolic Compounds

Tannic Acid vs. Catechin, Caffeic Acid & Ferulic Acid: Superior Lipid Oxidation Prevention in Fish Oil Systems

Among four phenolic compounds tested, tannic acid exhibited the highest DPPH and ABTS radical scavenging activities and ferric reducing antioxidant power (FRAP) [1]. Critically, in both fish oil emulsion and fish mince model systems, tannic acid provided the most effective retardation of lipid oxidation, as quantified by lower peroxide values (PV), conjugated diene (CD), and thiobarbituric acid-reactive substances (TBARS) [1].

Lipid Oxidation Food Preservation Fish Oil

Tannic Acid vs. Gallic Acid: Enhanced Protein Precipitation and Soil Complexation

Tannic acid reduces the recovery of water-soluble carbon (WSC) and water-soluble nitrogen (WSN) from soil, a property not shared by non-tannin phenolics like gallic acid or methyl gallate [1]. This differential behavior is attributed to the multivalent galloyl groups of tannic acid forming insoluble complexes with soil proteins and other macromolecules, whereas monomeric gallic acid lacks sufficient binding sites to induce precipitation [1].

Protein Precipitation Soil Chemistry Complexation

Tannic Acid Application Scenarios: Where Quantitative Evidence Directs Selection


High-Stoichiometry Antioxidant Formulation for Food and Nutraceutical Systems

When formulating antioxidant systems where molar efficiency is paramount—such as high-value food oils, nutraceutical emulsions, or oxygen-sensitive pharmaceutical preparations—tannic acid provides the highest electron-donating capacity per mole among common food-derived phenolic antioxidants, as established by coulometric CDACχ ranking [1]. This stoichiometric advantage translates directly to lower required molar concentrations to achieve equivalent antioxidant coverage, a critical consideration for cost-sensitive and formulation-sensitive applications. Procurement should prioritize tannic acid over monomeric alternatives (gallic acid, ellagic acid) where maximum per-molecule protective capacity is the selection driver.

Antimicrobial Food Preservation Requiring Broad-Spectrum Phenolic Activity

In food preservation applications targeting bacterial spoilage organisms, tannic acid offers antimicrobial functionality that is qualitatively absent in the structurally simpler gallic and ellagic acids [1]. This functional non-interchangeability means that formulations relying on gallic acid or ellagic acid for antioxidant purposes will not achieve the antimicrobial protection afforded by tannic acid. For dual-function (antioxidant + antimicrobial) preservation strategies, particularly in acidic food matrices, tannic acid represents a functionally distinct and non-substitutable ingredient.

Protection of Omega-3-Rich Marine Oils Against Oxidative Rancidity

Industrial processors of fish oils and fish-derived food ingredients face accelerated lipid oxidation due to high polyunsaturated fatty acid content. Direct comparative studies demonstrate that tannic acid, at 100 mg/L, outperforms catechin, caffeic acid, and ferulic acid in reducing peroxide values, conjugated dienes, and TBARS in both emulsified and minced fish systems [1]. For manufacturers seeking to extend the shelf-life of omega-3-enriched products without synthetic antioxidants, tannic acid represents the empirically superior natural alternative within this compound class.

Protein Precipitation and Deproteinization in Molecular Biology and Industrial Processing

Tannic acid's multivalent galloyl architecture enables efficient protein precipitation through cross-linking and complexation, a property that monomeric gallic acid and methyl gallate completely lack [1]. This functional divergence is critical for applications including plasmid DNA purification (deproteinization), wine fining, and soil conditioning where protein removal or immobilization is the objective. Procurement of gallic acid or other monomeric phenolics for these purposes will result in process failure; tannic acid is the essential, non-substitutable choice.

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